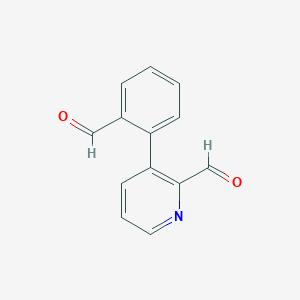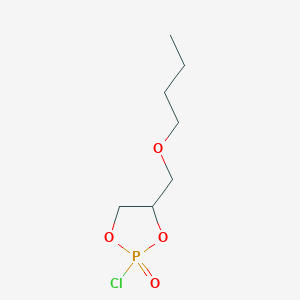
1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine is an organic compound belonging to the class of triazines Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine typically involves the trimerization of nitriles. One common method is the reaction of cyanogen chloride or cyanamide with appropriate reagents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to amines under specific conditions.
Substitution: Phenyl groups can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine involves its interaction with molecular targets through its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine can be compared with other triazine derivatives such as:
2,2,4,6-Tetraphenyl-1,2-dihydro-1,3,5-triazine: Lacks the nitroso group, resulting in different chemical reactivity and applications.
1,3,5-Triazine: A simpler triazine compound with broader industrial applications but less specialized chemical properties.
3-Nitro-1,2,4-triazol-5-one: Another nitrogen-rich compound used in high-energy materials.
The uniqueness of this compound lies in its specific structural features and the presence of the nitroso group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64793-07-3 |
|---|---|
Molekularformel |
C27H20N4O |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
1-nitroso-2,2,4,6-tetraphenyl-1,3,5-triazine |
InChI |
InChI=1S/C27H20N4O/c32-30-31-26(22-15-7-2-8-16-22)28-25(21-13-5-1-6-14-21)29-27(31,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
RWOCFOULPBOBOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(N(C(=N2)C3=CC=CC=C3)N=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)






![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)




![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)
